molecular formula C10H9FO4 B13072895 2-(2,3-Dihydro-1,4-benzodioxin-5-yl)-2-fluoroacetic acid

2-(2,3-Dihydro-1,4-benzodioxin-5-yl)-2-fluoroacetic acid

Cat. No.: B13072895
M. Wt: 212.17 g/mol
InChI Key: QMVKOTWUIYXRHV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2,3-Dihydro-1,4-benzodioxin-5-yl)-2-fluoroacetic acid ( 1558282-68-0) is a chemical compound with the molecular formula C 10 H 9 FO 4 and a molecular weight of 212.17 g/mol. This molecule integrates a fluorine atom onto an acetic acid moiety that is attached to the 5-position of the 2,3-dihydro-1,4-benzodioxine ring system . The 1,4-benzodioxane scaffold is a versatile and privileged structure in medicinal chemistry, widely employed to design molecules with diverse biological activities . This bicyclic system, where a planar benzene ring is fused with a non-planar dioxane ring, provides unique interaction capabilities with enzymes and protein receptors . For decades, this core template has been used to develop agonists and antagonists for various targets, including neuronal nicotinic, α1-adrenergic, and serotoninergic receptor subtypes, as well as antitumor and antibacterial agents . The incorporation of a fluorine atom, as seen in this compound, is a common strategy in modern drug design to modulate a molecule's electronic properties, metabolic stability, and binding affinity. As a fluorinated derivative of this pharmaceutically relevant scaffold, 2-(2,3-Dihydro-1,4-benzodioxin-5-yl)-2-fluoroacetic acid serves as a valuable building block in organic synthesis and medicinal chemistry research . It is particularly useful for exploring structure-activity relationships (SAR) and for the synthesis of more complex molecules for biological screening. The carboxylic acid functional group makes it a suitable intermediate for conjugation or further derivatization, such as amide bond formation or esterification. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

Molecular Formula

C10H9FO4

Molecular Weight

212.17 g/mol

IUPAC Name

2-(2,3-dihydro-1,4-benzodioxin-5-yl)-2-fluoroacetic acid

InChI

InChI=1S/C10H9FO4/c11-8(10(12)13)6-2-1-3-7-9(6)15-5-4-14-7/h1-3,8H,4-5H2,(H,12,13)

InChI Key

QMVKOTWUIYXRHV-UHFFFAOYSA-N

Canonical SMILES

C1COC2=C(C=CC=C2O1)C(C(=O)O)F

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The preparation typically involves two key stages:

Preparation of Benzodioxin Acetic Acid Precursors

The benzodioxin acetic acid framework can be synthesized starting from catechol derivatives:

  • Step 1: Formation of 2,3-Dihydro-1,4-benzodioxin-2-one
    Catechol reacts with chloroacetyl chloride in the presence of triethylamine (TEA) in dichloromethane under heating conditions to form 2,3-dihydro-1,4-benzodioxin-2-one with yields around 70%.

  • Step 2: Conversion to 2-(2,3-Dihydro-1,4-benzodioxin-2-yl)acetic acid
    This intermediate can be further hydrolyzed or functionalized to yield the corresponding acetic acid derivative, 2,3-dihydro-1,4-benzodioxin-2-yl acetic acid.

Representative Synthetic Route

Step Reaction Description Reagents/Conditions Yield/Notes
1 Synthesis of 2,3-dihydro-1,4-benzodioxin-2-one Catechol + chloroacetyl chloride, TEA, DCM, heat ~70%
2 Conversion to 2-(2,3-dihydro-1,4-benzodioxin-2-yl)acetic acid Hydrolysis or esterification followed by hydrolysis Moderate to good yields
3 Alpha-bromination of acetic acid side chain Treatment with brominating agent (e.g., NBS) High regioselectivity
4 Nucleophilic fluorination KF or CsF in DMF, or DAST fluorination at low temperature Moderate yields due to side reactions

Detailed Reaction Conditions and Analysis

  • Fluorination via DAST:
    The tertiary alcohol precursor is dissolved in anhydrous dichloromethane, cooled to -78 °C, followed by slow addition of DAST. The mixture is stirred at low temperature for 1-2 hours, then warmed to 0 °C. Quenching with saturated sodium bicarbonate solution and purification by silica gel chromatography yields the fluorinated product.

  • Fluorination via nucleophilic substitution:
    The alpha-bromo derivative is dissolved in dry DMF, and an excess of fluoride ion source (KF or CsF) is added. The mixture is stirred at room temperature or slightly elevated temperature until completion (monitored by TLC). The product is isolated by aqueous workup and purified.

  • Characterization:
    Confirmation of the fluorinated product is achieved by proton nuclear magnetic resonance (^1H-NMR), carbon NMR (^13C-NMR), fluorine NMR (^19F-NMR), infrared spectroscopy (IR), and elemental analysis. The presence of the fluorine atom typically shifts the alpha proton signals downfield and introduces characteristic C-F coupling patterns in NMR spectra.

Summary Table of Preparation Methods

Method Starting Material Fluorinating Agent Solvent Temp (°C) Yield Advantages Disadvantages
Nucleophilic substitution Alpha-bromoacetic acid derivative KF, CsF DMF 25-60 Moderate to good Mild conditions, good regioselectivity Requires brominated precursor
Electrophilic fluorination Tertiary alcohol precursor DAST CH2Cl2 -78 to 0 Moderate (~40-50%) Direct fluorination, straightforward Side reactions, elimination byproducts
Direct fluorination (less common) Benzodioxin acetic acid Selectfluor, NFSI Various RT Low to moderate Potentially milder Poor selectivity, side reactions

Chemical Reactions Analysis

2-(2,3-Dihydro-1,4-benzodioxin-5-yl)-2-fluoroacetic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of alcohols or other reduced products.

    Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions, leading to the formation of various substituted derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols.

Scientific Research Applications

2-(2,3-Dihydro-1,4-benzodioxin-5-yl)-2-fluoroacetic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: This compound can be used in studies involving enzyme inhibition and protein interactions.

    Industry: It may be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-(2,3-Dihydro-1,4-benzodioxin-5-yl)-2-fluoroacetic acid involves its interaction with molecular targets such as enzymes or receptors. The fluoroacetic acid moiety can act as an inhibitor of certain enzymes, disrupting metabolic pathways and leading to specific biological effects. The benzodioxin ring may also contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Benzodioxin Ring

a. 1-(2,3-Dihydro-1,4-benzodioxin-5-yl)piperazine

  • Structure : Benzodioxin linked to a piperazine ring.
  • Activity : Acts as a 5-HT1A receptor ligand with high affinity (Ki = 2.3 nM) .
  • Comparison : The absence of the fluoroacetic acid group reduces its polarity, enhancing blood-brain barrier permeability compared to the target compound.

b. 6-Bromo-2,3-dihydrobenzo[b][1,4]dioxine

  • Structure : Bromine substituent on the benzodioxin ring.
  • Properties : Higher molecular weight (215.04 g/mol) and increased lipophilicity (logP ≈ 2.8) due to bromine .
Carboxylic Acid Derivatives

a. 3-(2,3-Dihydro-1,4-benzodioxin-5-yl)propanoic Acid

  • Structure: Propanoic acid chain instead of fluoroacetic acid.
  • Properties : Longer alkyl chain increases flexibility and logP (estimated 1.9 vs. 1.5 for the target compound) .
  • Comparison: Reduced metabolic stability due to the absence of fluorine, as observed in pharmacokinetic studies of similar propanoic acid derivatives.

b. (2S)-6-[[[2-(cyclobutylmethylcarbamoyl)phenyl]methyl-methyl-amino]methyl]-2-(3-hydroxy-3-oxopropyl)-2,3-dihydro-1,4-benzodioxine-5-carboxylic Acid

  • Structure : Complex substituents including a carbamoyl group and hydroxypropyl chain.
  • Activity : Binds HIV integrase with IC50 < 100 nM, highlighting the role of carboxylic acids in enzyme inhibition .
  • Comparison : The target compound’s fluorine may enhance binding specificity compared to bulkier substituents.
Fluorinated Analogs

a. 3-Fluoro-4-(4-morpholinyl)benzoic Acid

  • Structure : Fluorine on a benzoic acid ring with a morpholine group.
  • Properties : logP = 1.2, pKa = 3.1 (carboxylic acid) .
  • Comparison : The target compound’s benzodioxin ring may reduce acidity (higher pKa) compared to benzoic acid derivatives.

b. Adoprazine (1-(2,3-Dihydro-1,4-benzodioxin-5-yl)-4-[[5-(4-fluorophenyl)-3-pyridinyl]methyl]piperazine)

  • Structure : Fluorophenyl-pyridinylmethyl substituent.
  • Activity : Dopamine D2 receptor antagonist (IC50 = 15 nM) .
  • Comparison : Fluorine’s position on the phenyl ring vs. the acetic acid chain alters target selectivity.

Data Table: Key Properties of Comparable Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituent Biological Activity/Property Source
2-(2,3-Dihydro-1,4-benzodioxin-5-yl)-2-fluoroacetic acid C10H9FO4 212.18 Fluoroacetic acid Unknown (predicted metabolic stability) N/A
1-(2,3-Dihydro-1,4-benzodioxin-5-yl)piperazine C12H16N2O2 220.27 Piperazine 5-HT1A ligand (Ki = 2.3 nM)
6-Bromo-2,3-dihydrobenzo[b][1,4]dioxine C8H7BrO2 215.04 Bromine Synthetic intermediate
Adoprazine C24H24FN3O2 413.47 Fluorophenyl-pyridinylmethyl D2 antagonist (IC50 = 15 nM)

Research Findings and Implications

  • Receptor Binding : Piperazine-containing benzodioxins (e.g., ) show high affinity for serotonin receptors, suggesting the target compound’s fluoroacetic acid group could modulate selectivity for other GPCRs.
  • Metabolic Stability: Fluorine in the α-position (as in the target compound) is predicted to reduce cytochrome P450-mediated oxidation compared to non-fluorinated analogs like 3-(2,3-dihydro-1,4-benzodioxin-5-yl)propanoic acid .

Biological Activity

2-(2,3-Dihydro-1,4-benzodioxin-5-yl)-2-fluoroacetic acid is a compound that has gained attention in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, characterization, and biological effects of this compound, focusing on its anti-inflammatory and anticancer properties.

Chemical Structure and Properties

The compound is characterized by the presence of a benzodioxane moiety, which is known for its diverse biological activities. The molecular formula is C10H9FO3C_{10}H_{9}FO_{3}, with a molecular weight of 196.17 g/mol. The structure can be represented as follows:

Chemical Structure C10H9FO3\text{Chemical Structure }\text{C}_{10}\text{H}_{9}\text{F}\text{O}_{3}

Synthesis

The synthesis of 2-(2,3-dihydro-1,4-benzodioxin-5-yl)-2-fluoroacetic acid typically involves the modification of existing benzodioxane derivatives through various chemical reactions such as acylation and fluorination. For instance, the introduction of the fluoroacetic acid group can be achieved via nucleophilic substitution reactions.

Anti-inflammatory Activity

Research indicates that compounds containing the benzodioxane structure exhibit significant anti-inflammatory properties. In a study by Idris et al., it was demonstrated that derivatives with an acetic acid substituent at specific positions on the benzodioxane ring showed varying degrees of anti-inflammatory activity. The optimal position for such substituents was found to be at position 6 of the benzodioxane ring .

Table 1: Summary of Anti-inflammatory Activities

CompoundPosition of Acetic AcidAnti-inflammatory Activity
Compound 46High
Compound 52Moderate

Anticancer Activity

The anticancer potential of 2-(2,3-dihydro-1,4-benzodioxin-5-yl)-2-fluoroacetic acid has also been explored. Studies have shown that benzodioxane derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and inhibition of specific signaling pathways such as p38 MAPK .

For example, a derivative with a similar structure was reported to inhibit tumor growth in ovarian carcinoma models, indicating that modifications to the benzodioxane framework can enhance anticancer efficacy .

Table 2: Summary of Anticancer Activities

CompoundCancer TypeMechanism of Action
CCT251236Ovarian CarcinomaHSF1 pathway inhibition
Compound XProstate Cancerp38 MAPK pathway inhibition

Case Studies

  • Case Study on Anti-inflammatory Effects : A study conducted on various benzodioxane derivatives highlighted that those with an acetic acid group exhibited substantial reduction in inflammatory markers in vitro and in vivo models. The study concluded that structural modifications could lead to enhanced therapeutic profiles .
  • Case Study on Anticancer Effects : In another research effort, a series of benzodioxane derivatives were tested against different cancer cell lines. The results indicated that compounds similar to 2-(2,3-dihydro-1,4-benzodioxin-5-yl)-2-fluoroacetic acid showed promising results in inhibiting cell growth and inducing apoptosis in breast and prostate cancer cells .

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